molecular formula C8H9ClFNO2 B8284834 2-Chloro-3-fluoro-5-(2-methoxy-ethoxy)-pyridine

2-Chloro-3-fluoro-5-(2-methoxy-ethoxy)-pyridine

Cat. No. B8284834
M. Wt: 205.61 g/mol
InChI Key: XFGRILLBGPTIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoro-5-(2-methoxy-ethoxy)-pyridine is a useful research compound. Its molecular formula is C8H9ClFNO2 and its molecular weight is 205.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluoro-5-(2-methoxy-ethoxy)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-(2-methoxy-ethoxy)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

2-chloro-3-fluoro-5-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H9ClFNO2/c1-12-2-3-13-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3

InChI Key

XFGRILLBGPTIRN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-fluoro-pyridin-3-ol (CAS registry 870062-76-3) (800 mg, 5.42 mmol), 2-methoxy-ethanol (454 mg, 0.471 ml, 5.96 mmol) and triphenylphosphine (2.199 g, 8.13 mmol) in THF (40 ml) was added dropwise a solution of DIAD (1.731 g, 8.13 mmol) in THF (20 ml) while keeping the temperature at 0-5° C. The reaction mixture was stirred for 20 h at room temperature, water and brine were added and the mixture was diluted with EtOAc. The aqueous layer was twice extracted with EtOAc, the combined organic layers were dried over Na2SO4, filtered, the filtrate was concentrated and yielded after trituration with Et2O and filtration, the title compound as a white solid. The filtrate yielded another batch of the product after purification by prep. NP HPLC using an Alltech Grom Saphir 65 Si 10 μM 250×50 mm column (heptane/EtOAc, gradient 0-1.7 min 15% EtOAc, 1.7-17 min 15-100% EtOAc, 17-24.3 min 100% EtOAc, 24.3-27.8 min 0% EtOAc).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.471 mL
Type
reactant
Reaction Step One
Quantity
2.199 g
Type
reactant
Reaction Step One
Name
Quantity
1.731 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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